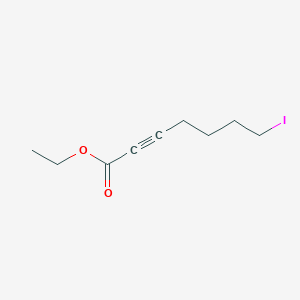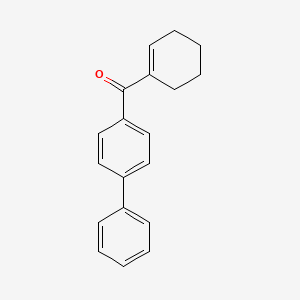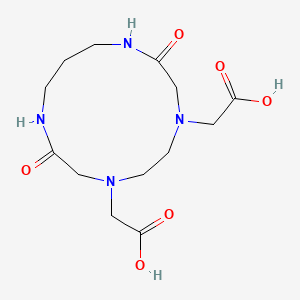
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- is a macrocyclic compound known for its complexing abilities. This compound is part of a class of chemicals that can form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- typically involves the cyclization of linear precursors under controlled conditions. One common method involves the reaction of a linear tetraamine with a diacid chloride, followed by cyclization to form the macrocyclic structure. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Participates in redox reactions depending on the metal ion it is complexed with.
Common Reagents and Conditions
Complexation: Metal salts (e.g., copper(II) sulfate) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Metal Complexes: Depending on the metal ion used, the major products are stable metal complexes.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Oxidized or Reduced Forms: Products of redox reactions involving the metal complexes.
Applications De Recherche Scientifique
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in the development of metal-based drugs and diagnostic agents.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent due to its ability to form stable complexes with gadolinium.
Industry: Applied in catalysis and materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- primarily involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a rigid framework that can encapsulate metal ions, stabilizing them and altering their reactivity. This complexation can affect various molecular targets and pathways, depending on the specific metal ion involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound with similar complexing abilities.
1,4,7,10-Tetraazacyclotridecane: A simpler macrocyclic compound without the diacetic acid groups.
Uniqueness
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- is unique due to its specific structure that includes both the macrocyclic ring and the diacetic acid groups. This combination allows it to form highly stable complexes with a wide range of metal ions, making it more versatile compared to similar compounds.
Propriétés
Numéro CAS |
93031-56-2 |
|---|---|
Formule moléculaire |
C13H22N4O6 |
Poids moléculaire |
330.34 g/mol |
Nom IUPAC |
2-[7-(carboxymethyl)-2,9-dioxo-1,4,7,10-tetrazacyclotridec-4-yl]acetic acid |
InChI |
InChI=1S/C13H22N4O6/c18-10-6-16(8-12(20)21)4-5-17(9-13(22)23)7-11(19)15-3-1-2-14-10/h1-9H2,(H,14,18)(H,15,19)(H,20,21)(H,22,23) |
Clé InChI |
NQLBTTOFDNJVPS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)CN(CCN(CC(=O)NC1)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


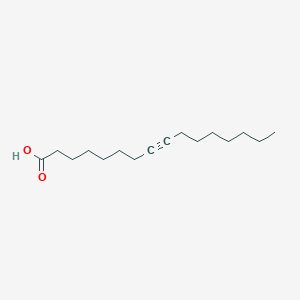
silane](/img/structure/B14350178.png)

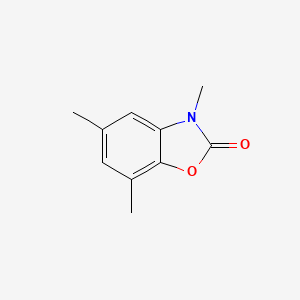
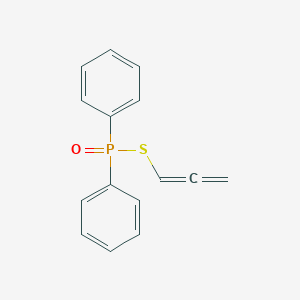

![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
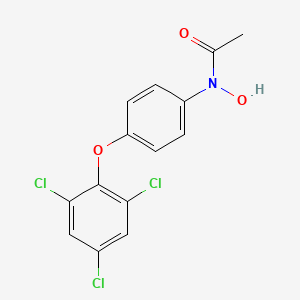
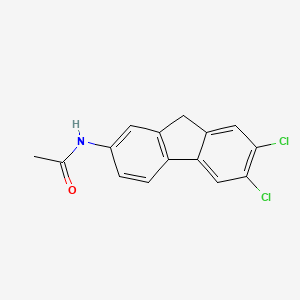
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
